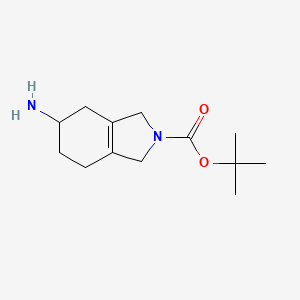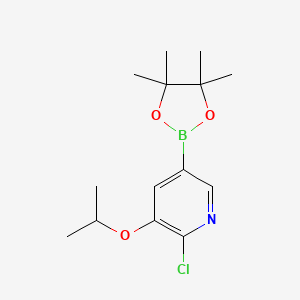![molecular formula C11H9F3N2OS B11774732 2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with an imine group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Thiosemicarbazide Reaction: Thiosemicarbazide reacts with an aldehyde or ketone to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization to form the thiazolidine ring.
Substitution: The trifluoromethyl-substituted phenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, its trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Trifluoromethyl-Substituted Compounds: Molecules with trifluoromethyl groups attached to various aromatic or heterocyclic systems.
Uniqueness
2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidine ring and trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F3N2OS |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-4,8H,5H2,(H2,15,16,17) |
InChI Key |
QBMUNWSYJPAZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


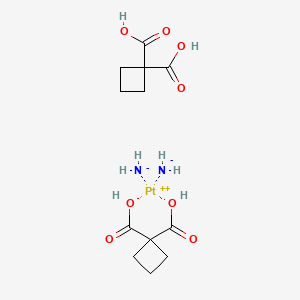
![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)
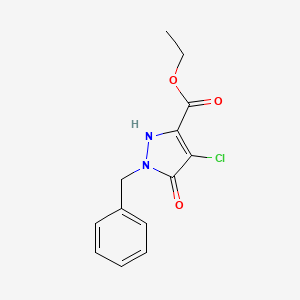
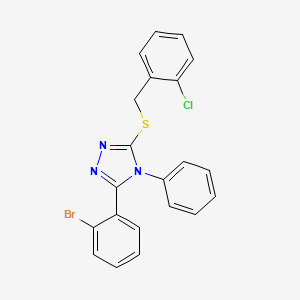
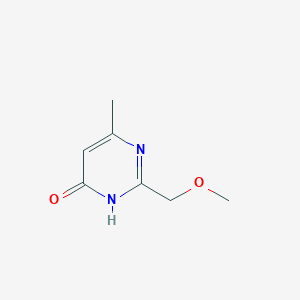
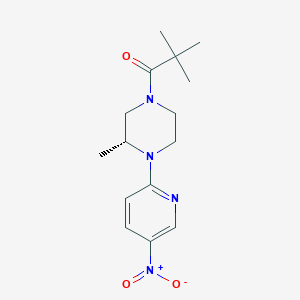
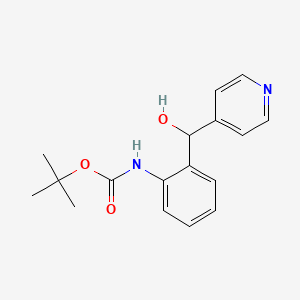

![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
